1-Bromo-2,3,4-trifluoro-5-iodobenzene
Overview
Description
1-Bromo-2,3,4-trifluoro-5-iodobenzene is an organohalogen compound with the molecular formula C6HBrF3I and a molecular weight of 336.88 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, making it a highly functionalized aromatic compound. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Bromo-2,3,4-trifluoro-5-iodobenzene typically involves halogenation reactions. One common method is the sequential halogenation of a benzene derivative. For instance, starting with a fluorinated benzene, bromination and iodination can be carried out under controlled conditions to introduce the bromine and iodine atoms at specific positions on the benzene ring . Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-2,3,4-trifluoro-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions. For example, a nucleophilic substitution reaction with a strong nucleophile can replace the bromine atom with another functional group.
Coupling Reactions: This compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2,3,4-trifluoro-5-iodobenzene is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its highly functionalized nature makes it valuable in the development of new materials and pharmaceuticals.
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, which may have potential therapeutic applications.
Mechanism of Action
The mechanism by which 1-Bromo-2,3,4-trifluoro-5-iodobenzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine or iodine atoms are replaced by nucleophiles, leading to the formation of new compounds. In coupling reactions, the compound forms biaryl structures through the formation of carbon-carbon bonds. The molecular targets and pathways involved are specific to the type of reaction and the reagents used .
Comparison with Similar Compounds
1-Bromo-2,3,4-trifluoro-5-iodobenzene can be compared with other similar compounds such as:
1-Bromo-4-iodobenzene: This compound has a similar structure but lacks the fluorine atoms, making it less functionalized and potentially less reactive in certain reactions.
1-Bromo-2,3,5-trifluoro-4-iodobenzene: This compound has a different arrangement of halogen atoms, which can affect its reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific arrangement of halogen atoms, which provides a unique set of reactivity and applications in various fields.
Properties
IUPAC Name |
1-bromo-2,3,4-trifluoro-5-iodobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF3I/c7-2-1-3(11)5(9)6(10)4(2)8/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDSXBAZXMUXSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)F)F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF3I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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